Boc-D-Ala-NH2

Übersicht

Beschreibung

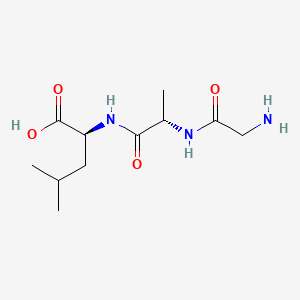

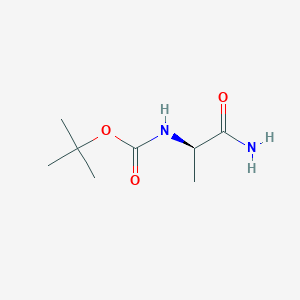

Boc-D-Ala-NH2 is a protected form of the D-alanine amino acid, where the Boc (tert-butoxycarbonyl) group is used to protect the amine functionality during peptide synthesis. This protection strategy is commonly employed to prevent unwanted side reactions and to allow for the sequential construction of peptides in a controlled manner. The Boc group can be removed under acidic conditions, revealing the free amine which can then participate in further peptide bond formation.

Synthesis Analysis

The synthesis of Boc-D-Ala-NH2 is not directly described in the provided papers. However, the synthesis of a related aza-tripeptide is detailed in the second paper, where a Boc-protected amino acid is used as a building block. The aza-tripeptide Boc-Ala-AzPip-Ala-NHiPr was synthesized using the diisopropylcarbodiimide/1-hydroxy-7-aza-benzotriazole (DIPCDI/HOAt) coupling method, starting from a Boc-AzPip-OBzl pivotal intermediate . This method is indicative of the general approach to synthesizing Boc-protected amino acids, which involves the activation of carboxylic acids and the subsequent coupling with amines in the presence of protection groups.

Molecular Structure Analysis

The molecular structure of Boc-D-Ala-NH2 itself is not discussed in the provided papers. However, the molecular structure of the aza-tripeptide Boc-Ala-AzPip-Ala-NHiPr is characterized by a βVI-like turn around the N-terminal Ala-AzPip sequence, which is stabilized by two intramolecular hydrogen bonds sharing the same (Boc)CO carbonyl acceptor . This information suggests that Boc-protected amino acids can adopt specific conformations in both solution and crystalline states, which are important for understanding their behavior in peptide synthesis and structure.

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving Boc-D-Ala-NH2. However, the general reactivity of Boc-protected amino acids involves the deprotection of the Boc group under acidic conditions to yield the free amine, which can then engage in peptide bond formation with other amino acid residues or protected amino acids. The Boc group is known for its stability under basic and neutral conditions, which allows for selective deprotection and coupling reactions in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-D-Ala-NH2 are not directly reported in the provided papers. However, the stability of the Boc group under various conditions is well-known, and the Boc-protected amino acids are generally solid at room temperature. They are soluble in common organic solvents, which facilitates their use in standard peptide synthesis protocols. The Boc group's removal is typically achieved using trifluoroacetic acid (TFA) or other strong acids, which allows for the controlled synthesis of peptides .

Wissenschaftliche Forschungsanwendungen

-

Chemical Synthesis

-

Pharmaceutical Intermediate

-

PEGylation

- Boc-D-Ala-NH2 could potentially be used in the process of PEGylation . PEGylation is the process of attaching the strands of the polymer PEG (polyethylene glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents.

-

Cosmetic Application

-

Drug Delivery

-

Tissue Engineering

-

Chemical Synthesis

-

Pharmaceutical Intermediate

-

PEGylation

- Boc-D-Ala-NH2 could potentially be used in the process of PEGylation . PEGylation is the process of attaching the strands of the polymer PEG (polyethylene glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents.

-

Cosmetic Application

-

Drug Delivery

-

Tissue Engineering

Safety And Hazards

Boc-D-Ala-NH2 is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust, fume, gas, mist, vapors, or spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKKSKKIABUUCX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426726 | |

| Record name | Boc-D-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Ala-NH2 | |

CAS RN |

78981-25-6 | |

| Record name | Boc-D-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)